Dimethyl 2-(aziridin-1-yl)butanedioate

Description

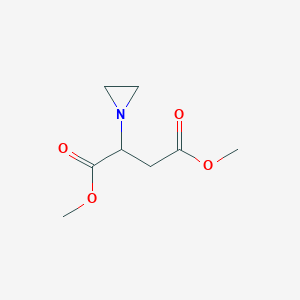

Dimethyl 2-(aziridin-1-yl)butanedioate is an organic compound featuring a butanedioate (succinate) backbone substituted with an aziridine (a three-membered heterocyclic ring containing one nitrogen atom) at the 2-position and methyl ester groups at the 1- and 4-positions. Its molecular formula is C₈H₁₂N₂O₄, with a molecular weight of 200.19 g/mol. The aziridine moiety introduces significant ring strain, enhancing its reactivity, particularly in alkylation reactions, which is critical in medicinal chemistry and polymer synthesis .

The compound’s ester groups contribute to moderate hydrophobicity, while the aziridine ring’s polarity influences its solubility in polar aprotic solvents.

Properties

CAS No. |

32560-24-0 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

dimethyl 2-(aziridin-1-yl)butanedioate |

InChI |

InChI=1S/C8H13NO4/c1-12-7(10)5-6(8(11)13-2)9-3-4-9/h6H,3-5H2,1-2H3 |

InChI Key |

ADPVKLHIGNFTOL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(aziridin-1-yl)butanedioate typically involves the aziridination of alkenes or the cyclization of carbon-imine compounds. One common method is the reaction of dimethyl maleate with aziridine under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale aziridination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(aziridin-1-yl)butanedioate undergoes various chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form oxaziridines.

Reduction: Reduction of the aziridine ring can lead to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring opens to form different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxaziridines, and other nitrogen-containing compounds .

Scientific Research Applications

Dimethyl 2-(aziridin-1-yl)butanedioate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.

Mechanism of Action

The mechanism of action of dimethyl 2-(aziridin-1-yl)butanedioate involves the reactivity of the aziridine ring. The ring strain in the three-membered aziridine makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various amine derivatives, which can interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The following table compares dimethyl 2-(aziridin-1-yl)butanedioate with three structurally related compounds:

Detailed Analysis of Structural and Functional Differences

Aziridine vs. Piperidine Substitution

- This compound contains a strained aziridine ring, making it highly reactive in nucleophilic substitution or alkylation reactions. This contrasts with dimethyl 2-(4-methylpiperidin-1-yl)succinate (CAS 890093-22-8), where the piperidine ring’s stability reduces reactivity, favoring applications in kinase-targeted drug discovery .

- Biological Implications : Aziridine derivatives are often cytotoxic due to their DNA-alkylating properties, whereas piperidine-containing compounds (e.g., kinase inhibitors) typically modulate enzyme activity without direct DNA damage .

Comparison with Diazetidinone Derivatives

- 1,3-Diazetidin-2-one derivatives feature a four-membered lactam ring, conferring rigidity and stability compared to aziridine. Their amide group enables hydrogen bonding, enhancing target binding in antibacterial applications . In contrast, aziridine’s smaller ring size limits hydrogen-bonding capacity but increases electrophilicity.

Ethyl Aziridine-1-carboxylate

- This simpler aziridine ester shares the reactive aziridine core with the target compound but lacks the succinate backbone. Its lower molecular weight and simpler structure make it a preferred intermediate in small-molecule synthesis.

Physicochemical and Pharmacokinetic Properties (Inferred)

- Solubility : Aziridine-containing compounds like this compound are less water-soluble than piperidine analogs due to reduced polarity but more soluble than purely hydrophobic lactams .

- ADME Profile : Aziridine’s reactivity may lead to rapid metabolism, whereas piperidine derivatives exhibit longer half-lives due to metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.